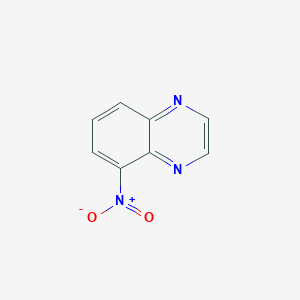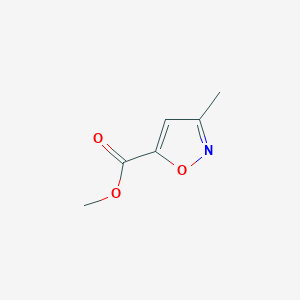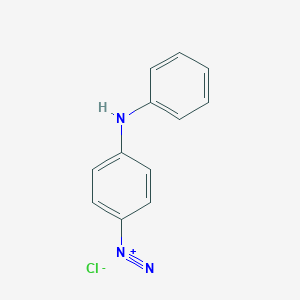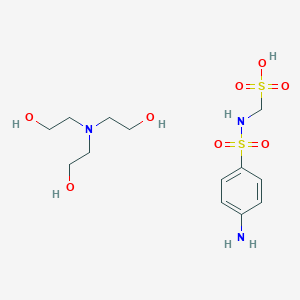
Solupront
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solupront is a chemical compound that has been widely used in scientific research applications. It is a synthetic compound that has been designed to mimic the effects of natural compounds found in the human body. The compound has been synthesized using a specific method, which has been perfected over the years. Solupront has been found to have a wide range of biochemical and physiological effects, which have made it a popular choice for research purposes.
Wirkmechanismus
The mechanism of action of Solupront is complex and involves multiple pathways in the body. The compound has been found to interact with various receptors and enzymes in the body, which can modulate various physiological processes. Solupront has been found to have anti-inflammatory, immunomodulatory, and anti-tumor effects, which have made it a popular choice for research purposes.
Biochemische Und Physiologische Effekte
Solupront has been found to have a wide range of biochemical and physiological effects. The compound has been found to modulate various signaling pathways in the body, which can affect various physiological processes. Solupront has been found to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases. The compound has also been found to have immunomodulatory effects, which can enhance the immune response. Solupront has also been found to have anti-tumor effects, which have made it a popular choice for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
Solupront has several advantages and limitations for lab experiments. The compound has a high degree of purity and quality, which makes it ideal for research purposes. Solupront is also relatively easy to synthesize, which makes it readily available for research purposes. However, Solupront has some limitations, including its potential toxicity and the need for careful handling in the lab.
Zukünftige Richtungen
There are several future directions for Solupront research. The compound has shown promising results in various preclinical studies, which have made it a potential candidate for clinical trials. Solupront has also been found to have potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Further research is needed to fully understand the potential of Solupront and its mechanism of action in the body.
Conclusion:
In conclusion, Solupront is a synthetic compound that has been widely used in scientific research applications. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. Solupront has several advantages and limitations for lab experiments, and there are several future directions for research. Further research is needed to fully understand the potential of Solupront and its mechanism of action in the body.
Synthesemethoden
The synthesis of Solupront involves a specific chemical process that has been developed over the years. The process involves the use of various chemicals and solvents, which are combined in a specific order to produce the final compound. The synthesis method has been optimized to ensure that the final product is of high purity and quality.
Wissenschaftliche Forschungsanwendungen
Solupront has been used extensively in scientific research applications. The compound has been found to have a wide range of effects on the human body, which have made it a popular choice for research purposes. Solupront has been used to study various physiological and biochemical processes in the body, including the regulation of inflammation, immune response, and cell signaling.
Eigenschaften
CAS-Nummer |
127-81-1 |
|---|---|
Produktname |
Solupront |
Molekularformel |
C13H25N3O8S2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
[(4-aminophenyl)sulfonylamino]methanesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H10N2O5S2.C6H15NO3/c8-6-1-3-7(4-2-6)16(13,14)9-5-15(10,11)12;8-4-1-7(2-5-9)3-6-10/h1-4,9H,5,8H2,(H,10,11,12);8-10H,1-6H2 |
InChI-Schlüssel |
PBJVVSIWWBZKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCS(=O)(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCS(=O)(=O)O.C(CO)N(CCO)CCO |
Andere CAS-Nummern |
127-81-1 |
Synonyme |
4-aminobenzenesulfonylaminomethane sulfonic acid, triethanolamine salt Solupront |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



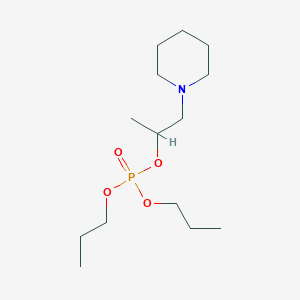
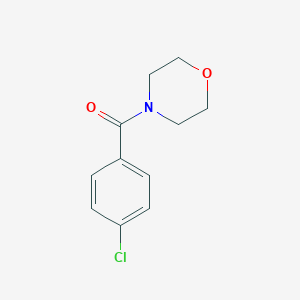

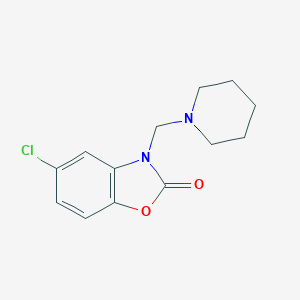
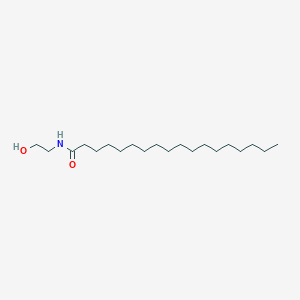
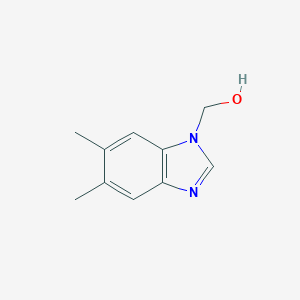
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
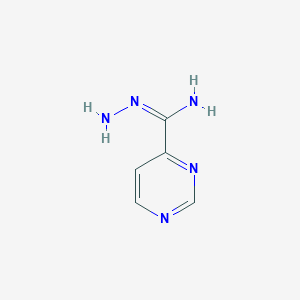
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
